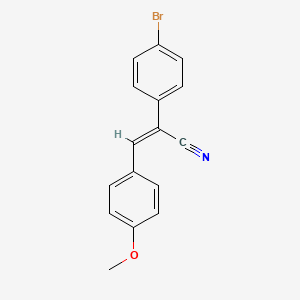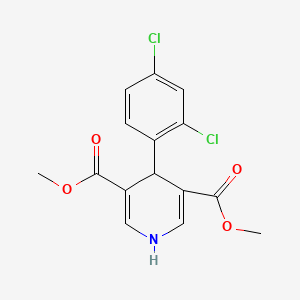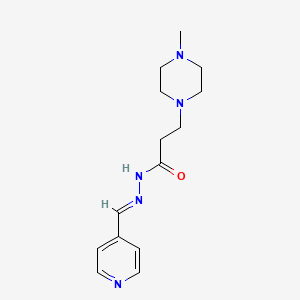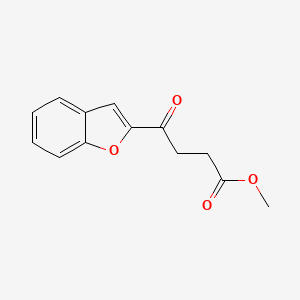
2-(4-溴苯基)-3-(4-甲氧基苯基)丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves base-catalyzed reactions. For instance, a related compound was synthesized through the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, highlighting a typical approach for constructing such molecules (Kavitha et al., 2006). Another example involves the preparation of 2-(4-bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile via base-catalyzed condensation, further reacted via Suzuki reactions to explore its photoluminescent properties (Li et al., 2011).
Molecular Structure Analysis
The crystal structure and molecular conformation of closely related compounds have been extensively studied. For example, the crystal structures of E and Z isomers of a similar compound were determined, revealing insights into the molecular geometry and isomerism critical for understanding the properties of the target compound (Shinkre et al., 2008).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, including polymerization and Michael addition, which can significantly alter their properties. For example, diradical polymerization of acrylonitrile initiated by specific cyclopropanecarboxylate demonstrates the reactivity of such compounds under certain conditions (Li et al., 1991).
Physical Properties Analysis
The physical properties, such as crystal packing and thermodynamic characteristics, of related acrylonitrile derivatives are crucial for understanding their stability and reactivity. For instance, the study of Z/E-isomerism of acrylonitrile derivatives has provided insights into their crystal structures and secondary intermolecular interactions, highlighting the importance of molecular packing for stability (Tammisetti et al., 2018).
Chemical Properties Analysis
The chemical properties, including photoluminescence and reactivity towards various reagents, are pivotal for the application of acrylonitrile derivatives. The synthesis of novel α,β-diarylacrylonitrile derivatives exhibiting green fluorescence underlines the potential of such compounds in optoelectronic applications (Li et al., 2011).
科学研究应用
合成和晶体结构
2-(4-溴苯基)-3-(4-甲氧基苯基)丙烯腈已被用于合成复杂的有机化合物。例如,Kavitha 等人(2006 年)描述了其在创建生物活性杂环中的用途,强调了其在合成具有潜在生物学应用的新型有机结构中的重要性。这项研究强调了其在形成稳定的晶体结构中的作用,这对于理解分子相互作用和性质很有用 (Kavitha 等人,2006 年).
光致发光特性
在光致发光领域,衍生自 2-(4-溴苯基)-3-(4-甲氧基苯基)丙烯腈的化合物显示出有希望的应用。Li 等人(2011 年)合成了表现出绿色荧光的衍生物,可用于材料科学和光子学。这些衍生物以其良好的热稳定性而著称,使其适用于各种工业应用 (Li 等人,2011 年).
环境和生物医学应用
该化合物已被纳入多用途聚合颗粒的设计中,如 Sahiner 等人(2011 年)所证明的那样。这些颗粒使用丙烯腈制成,丙烯腈是 2-(4-溴苯基)-3-(4-甲氧基苯基)丙烯腈的相对物,在药物输送、环境修复和催化中具有应用。它们在不同领域的通用性,包括对磁场的响应性,突出了丙烯腈衍生物的多样化潜在用途 (Sahiner 等人,2011 年).
有机化学和聚合物科学
在有机化学中,像 2-(4-溴苯基)-3-(4-甲氧基苯基)丙烯腈这样的化合物中的腈基在 C-C 键形成反应中起着至关重要的作用,正如 Naveen 等人(2006 年)所概述的那样。此特性对于合成生物活性化合物和生物活性杂环至关重要,扩大了医药和药物研究的范围 (Naveen 等人,2006 年).
金属的腐蚀抑制
丙烯酰胺的衍生物,可以与 2-(4-溴苯基)-3-(4-甲氧基苯基)丙烯腈相关,已经研究了它们作为腐蚀抑制剂的功效。Abu-Rayyan 等人(2022 年)在硝酸溶液中研究了此类衍生物对铜的影响,揭示了它们在保护金属免受腐蚀方面的潜力。这项研究对于金属寿命和耐腐蚀环境至关重要的行业具有重要意义 (Abu-Rayyan 等人,2022 年).
有机多晶型晶体和智能材料
最近的进展包括从类似于 2-(4-溴苯基)-3-(4-甲氧基苯基)丙烯腈的化合物中开发有机多晶型晶体。Jiang 等人(2023 年)报道了相关化合物的多晶型物,对诸如机械力、光和热等多种刺激有反应。此类材料有望在智能材料和技术中得到应用 (Jiang 等人,2023 年).
属性
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZMXPHIXPEHL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)
![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)
